![molecular formula C14H13ClN2O4 B1303676 Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate CAS No. 134889-04-6](/img/structure/B1303676.png)

Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

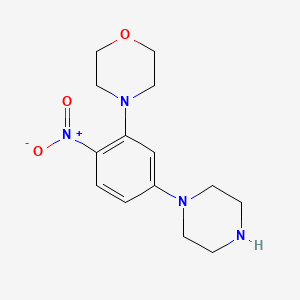

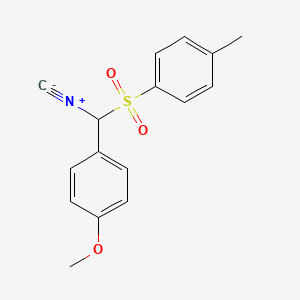

Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate is a compound that falls within the category of 4-isoxazolecarboxylic esters. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and as intermediates in organic synthesis. The specific compound is characterized by the presence of a 4-chloroanilino carbonyl group attached to the isoxazole ring, which could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related 4-isoxazolecarboxylic esters, such as ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, involves several key steps, including annulation, condensation, cyclization, elimination, and esterification . These reactions typically start from simple precursors and proceed through intermediates like ethyl β-pyrrolidinocrotonate. The synthesis route is crucial as it impacts the yield, purity, and scalability of the final product.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of similar compounds, such as ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, has been explored through lateral lithiation at the 5-methyl position . The lithiation process is sensitive to the protecting groups used and the presence of additives like LiCl. The resulting lithio anion can be quenched with various electrophiles, leading to 5-functionalized 3-isoxazolyl carboxylic acid derivatives. These derivatives have potential as prodrugs for neurotransmitters in the central nervous system.

Physical and Chemical Properties Analysis

科学研究应用

Synthesis and Chemical Transformations

Isoxazole derivatives, like the compound , are significant for their biological and medicinal properties, serving as intermediates for synthesizing various heterocycles. Research shows that these derivatives can be synthesized through multi-component reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by common bases such as K2CO3 under environmentally friendly conditions. These processes yield compounds with good to very good yields, highlighting the compound's utility in creating novel heterocyclic structures (Laroum et al., 2019).

Applications in Material Science

Ionic liquids, for example, have been reviewed for their electrochemical technology applications, including electroplating and energy storage. The research encompasses various ionic liquids and mixtures, demonstrating their utility in modern electrochemical applications. Although not directly related, the principles governing the interactions of ionic compounds with substrates could shed light on the potential applications of Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate in similar contexts (Tsuda, Stafford, & Hussey, 2017).

Potential in Biological and Environmental Sciences

The environmental fate and biodegradability of chemical compounds are critical for assessing their impact and applications. For instance, the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been comprehensively reviewed, providing insights into the microbial degradation pathways and environmental behavior of such compounds. This research area could hint at the environmental aspects related to the use and disposal of Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate and similar substances (Thornton et al., 2020).

安全和危害

未来方向

Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate has diverse applications in scientific research and serves as a versatile building block for the synthesis of novel pharmaceuticals and agrochemicals . Its future directions are likely to be influenced by advancements in these fields.

属性

IUPAC Name |

ethyl 4-[(4-chlorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4/c1-3-20-14(19)12-11(8(2)21-17-12)13(18)16-10-6-4-9(15)5-7-10/h4-7H,3H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOOOFRTGANMKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C(=O)NC2=CC=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377261 |

Source

|

| Record name | ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate | |

CAS RN |

134889-04-6 |

Source

|

| Record name | ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)